![molecular formula C20H21ClN4O6 B13785292 2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate CAS No. 67923-44-8](/img/structure/B13785292.png)
2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate is an organic compound known for its applications in various industrial and scientific fields. This compound is characterized by its complex molecular structure, which includes a chloro-substituted phenyl ring, a nitrophenyl azo group, and an imino linkage, all connected to an ethyl diacetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate typically involves a multi-step process. The initial step often includes the diazotization of 4-nitroaniline, followed by coupling with 3-chloroaniline to form the azo compound. This intermediate is then reacted with ethyl diacetate under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce corresponding amines .
Applications De Recherche Scientifique
2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized as a dye in textile manufacturing and as a colorant in various industrial products
Mécanisme D'action
The mechanism of action of 2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The chloro and nitro groups also contribute to its reactivity and potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disperse Brown 1: Similar in structure but with different substituents, used primarily as a dye.
Disperse Orange 30: Another azo compound used as a colorant in textiles.
Uniqueness
2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from industrial dyes to potential therapeutic agents, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
67923-44-8 |
|---|---|
Formule moléculaire |
C20H21ClN4O6 |
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
2-[N-(2-acetyloxyethyl)-3-chloro-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H21ClN4O6/c1-14(26)30-11-9-24(10-12-31-15(2)27)18-7-8-20(19(21)13-18)23-22-16-3-5-17(6-4-16)25(28)29/h3-8,13H,9-12H2,1-2H3 |
Clé InChI |
XYVFLLFMYZLCTA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
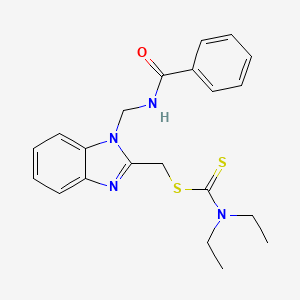

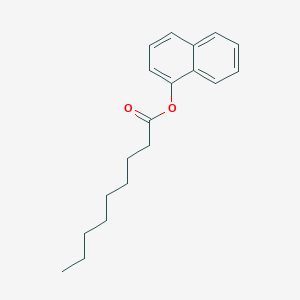

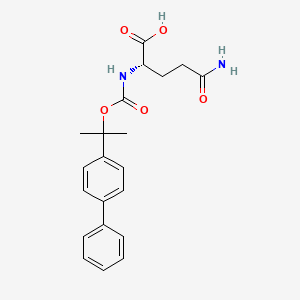
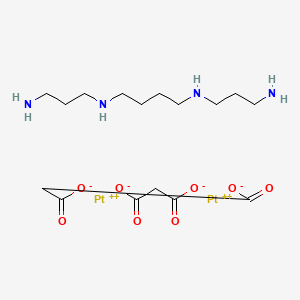

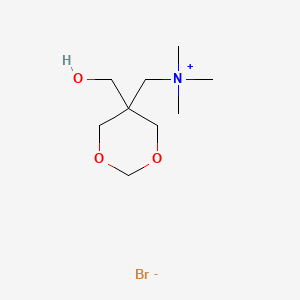
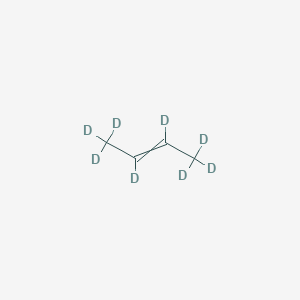

![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)

